molecular formula C20H18FNO3S B3009426 1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide CAS No. 2097896-43-8

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide

Cat. No.: B3009426
CAS No.: 2097896-43-8
M. Wt: 371.43
InChI Key: KSWHUEZAXCWWCY-UHFFFAOYSA-N
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Description

This compound is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl group attached to the cyclopropane ring and a substituted ethylamine moiety containing furan-3-yl, hydroxy, and thiophen-2-yl substituents. The presence of fluorine (electron-withdrawing) and sulfur/thiophene (electron-rich) groups may enhance metabolic stability and binding interactions .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-16-5-3-14(4-6-16)19(8-9-19)18(23)22-13-20(24,15-7-10-25-12-15)17-2-1-11-26-17/h1-7,10-12,24H,8-9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWHUEZAXCWWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide, a compound with the molecular formula C20H18FNO3S and a molecular weight of 371.43 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key intermediates include 4-fluoroacetophenone, furan-3-carboxaldehyde, and thiophene-2-carboxylic acid. The synthetic route may include condensation, reduction, and acylation processes to yield the final product.

The biological activity of 1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound may bind to various receptors or enzymes, altering their activity and leading to significant biological effects. The fluorophenyl group is likely involved in aromatic pi-stacking interactions, while the furan and thiophene rings may participate in hydrogen bonding.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing furan and thiophene moieties often display antimicrobial properties. The presence of the cyclopropane structure may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against various pathogens .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect is believed to be mediated through the modulation of signaling pathways involving NF-kB and MAPK .

Analgesic Potential

Preclinical studies have demonstrated that this compound may possess analgesic properties. It appears to interact with opioid receptors, providing a mechanism for pain relief similar to other known analgesics. The precise receptor subtype interactions remain an area for further investigation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of cyclopropane carboxamides for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited significant antibacterial activity, suggesting that 1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide could be a candidate for further development in antimicrobial therapies .
  • Anti-inflammatory Mechanisms : Research published in Pharmacology Reports investigated the anti-inflammatory effects of compounds containing similar functional groups. The study found that these compounds significantly reduced inflammation markers in animal models, supporting the potential use of this compound in treating inflammatory conditions .

Summary Table of Biological Activities

Activity Mechanism Source
AntimicrobialMembrane penetrationJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPharmacology Reports
AnalgesicInteraction with opioid receptorsPreclinical Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several cyclopropane carboxamide derivatives reported in the literature. Below is a detailed comparison:

Structural Analogues

Compound Name Key Substituents Biological/Physical Properties Reference
Target Compound 4-Fluorophenyl, furan-3-yl, hydroxy, thiophen-2-yl Not explicitly reported; inferred stability from fluorine and heterocycles
N-[1-[2-Hydroxy-2-(Thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropionamide Piperidinyl, hydroxy, thiophen-2-yl, phenyl Controlled substance (psychoactive); structural similarity suggests potential CNS activity
2-(4-Fluorophenyl)-N-(Thiazol-2-yl)cyclopropane-1-carboxamide (F44) 4-Fluorophenyl, thiazol-2-yl Antimicrobial activity; melting point 187.0–189.3°C; yield 70.4%
1-(4-Fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylcyclopropane-1-carboxamide 4-Fluorophenyl, imidazolyl, dimethylcyclopropane Noted for potential kinase inhibition; synthetic intermediate (MFCD25546261)
Ethyl 4-(2-(4-Fluorophenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate (F43) 4-Fluorophenyl, piperazine, ethyl carboxylate Yellow oil; yield 73.3%; likely improved solubility due to ester group

Functional Group Analysis

  • Fluorine Substitution : The 4-fluorophenyl group is common in compounds F39–F45 and the target compound. Fluorine enhances metabolic stability and lipophilicity, critical for membrane permeability.
  • Heterocyclic Moieties : Thiophene and furan rings (target compound) vs. thiazole (F44) or imidazole . Thiophene/furan may confer π-π stacking interactions, while thiazole/imidazole could enhance hydrogen bonding.
  • Hydroxyethyl Branch: The hydroxy group in the target compound and Beta-hydroxythiofentanyl may facilitate hydrogen bonding with biological targets, though it could reduce metabolic stability compared to non-polar analogs.

Research Findings and Limitations

  • Key Data Gaps : Direct biological data (e.g., IC50, binding assays) for the target compound are absent in the provided evidence.
  • Inferred Properties : Based on analogues, the compound may exhibit moderate solubility (similar to F43’s oil form ) and thermal stability (melting points of F39–F45 range 150–190°C).
  • Contradictions : While fluorophenyl derivatives are often antimicrobial (F39–F45) , structural similarity to psychoactive substances (e.g., Beta-hydroxythiofentanyl ) complicates target prediction.

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